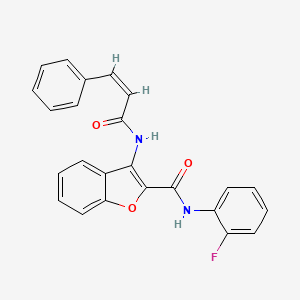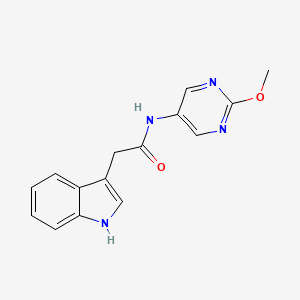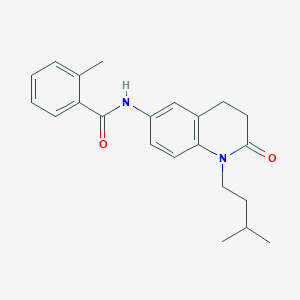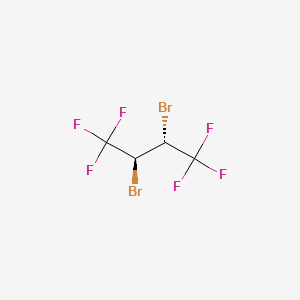
3-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as THF-AM-5 and has a molecular formula of C11H19N3O2. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
THF-AM-5 has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. The compound has been shown to have antitumor activity and can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, THF-AM-5 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of THF-AM-5 is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns, resulting in the observed biological effects of THF-AM-5.
Biochemical and Physiological Effects:
THF-AM-5 has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, THF-AM-5 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Furthermore, THF-AM-5 has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
THF-AM-5 has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques, including NMR spectroscopy and mass spectrometry. Additionally, THF-AM-5 has been extensively studied, and its mechanism of action and biological effects are well understood.
However, THF-AM-5 also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, THF-AM-5 can be difficult to work with due to its low solubility in water and some organic solvents.
Zukünftige Richtungen
There are several future directions for the study of THF-AM-5. One potential area of research is the development of more potent analogs of THF-AM-5 that can have increased efficacy as anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of THF-AM-5 and its effects on gene expression. Finally, the potential use of THF-AM-5 as a tool for chemical biology research, such as epigenetic studies, should also be explored.
Conclusion:
In conclusion, THF-AM-5 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. THF-AM-5 has potential as an anti-cancer and anti-inflammatory agent, and further research is needed to fully understand its biological effects and potential applications.
Synthesemethoden
The synthesis of THF-AM-5 involves the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with tetrahydrofuran-2-carbaldehyde. The reaction takes place in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is THF-AM-5, which can be purified using various methods, including column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
5-amino-2-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-15-9(6-10(12)14-15)11(16)13-7-8-4-3-5-17-8/h6,8H,2-5,7H2,1H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUMUFBNSLOKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)




![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)
![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)
![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)